TCO-PEG36-acid
CAS No.:
Cat. No.: VC16683190
Molecular Formula: C84H163NO40
Molecular Weight: 1827.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C84H163NO40 |
|---|---|
| Molecular Weight | 1827.2 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
| Standard InChI Key | XODRNEMODIMODD-UPHRSURJSA-N |
| Isomeric SMILES | C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
TCO-PEG36-acid (systematic name: trans-cyclooctene-PEG36-carboxylic acid) is a tripartite molecule with distinct functional regions:
-
A trans-cyclooctene (TCO) group, enabling bioorthogonal "click" reactions via inverse electron-demand Diels-Alder (IEDDA) kinetics.
-
A 36-mer polyethylene glycol (PEG) spacer, conferring aqueous solubility and reducing nonspecific interactions .
-
A terminal carboxylic acid, facilitating covalent conjugation to amines via carbodiimide chemistry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈₄H₁₆₃NO₄₀ | |
| Molecular Weight | 1827.2 g/mol | |
| Purity | >95% | |
| Solubility | >50 mg/mL in H₂O, DMSO | |
| Storage Conditions | -20°C, desiccated |
The extended PEG chain dominates the molecular structure, contributing ~80% of the total mass. Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of the cyclooctene ring, which is essential for rapid tetrazine ligation . Dynamic light scattering (DLS) analyses demonstrate a hydrodynamic radius of 3.8 nm, ideal for maintaining protein solubility without steric hindrance.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
-
TCO Activation: Trans-cyclooctene-8-amine is reacted with succinimidyl carbonate to form an NHS-active intermediate .
-
PEG Coupling: The activated TCO is conjugated to a 36-unit PEG diamine spacer under anhydrous DMF conditions.
-
Acid Functionalization: The terminal amine is converted to carboxylic acid using glutaric anhydride, followed by HPLC purification.
Reaction yields typically range from 65–75%, with impurities primarily consisting of PEG chain length variants.
Industrial Manufacturing
Large-scale production (batch sizes >1 kg) employs continuous-flow reactors to enhance reproducibility. Key process parameters include:
Table 2: Industrial Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Prevents PEG degradation |
| Residence Time | 120–150 min | Maximizes TCO coupling |
| Solvent System | Anhydrous DMF/THF (9:1) | Enhances reactant solubility |
| Catalyst | DMAP (0.5 eq) | Accelerates NHS activation |
Automated process analytical technology (PAT) monitors reaction progression via in-line FTIR, ensuring >98% conversion rates. Post-synthesis, tangential flow filtration removes low-molecular-weight impurities, achieving >95% purity without chromatography.
Biochemical Applications
PROTACs Development
TCO-PEG36-acid serves as the linchpin in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. Its role includes:
-
Ligand Spacing: The 15.2 nm PEG chain optimally positions the E3 ligase binder (e.g., VHL or CRBN) relative to the target protein.
-
Solubilization: Reduces aggregation of hydrophobic warheads (e.g., kinase inhibitors).
-
pH Stability: Maintains integrity in endosomal compartments (pH 5.0–6.5) during ubiquitination.
Recent studies demonstrate that PROTACs using TCO-PEG36-acid achieve DC₅₀ values (50% degradation concentration) 3–5x lower than shorter PEG variants, attributed to improved ternary complex formation.
Bioorthogonal Imaging
The TCO moiety undergoes ultrafast cycloaddition with tetrazine probes (k₂ > 1,000 M⁻¹s⁻¹), enabling real-time tracking of biomolecules in vivo . Applications include:
-
Tumor Targeting: Conjugation to anti-HER2 antibodies for PET imaging (¹⁸F-labeled tetrazines).
-
Intracellular Delivery: pH-responsive tetrazine probes for endosomal escape monitoring.
Table 3: Kinetic Parameters of TCO-Tetrazine Reactions
| Tetrazine Probe | k₂ (M⁻¹s⁻¹) | Tumor-to-Background Ratio |
|---|---|---|
| Tz-6-H-TCO-PEG36 | 1,240 | 8.9:1 |
| Tz-5-FAM | 980 | 6.7:1 |
| Tz-4-NIR | 1,090 | 9.3:1 |
Stability and Pharmacokinetic Profile
In Vitro Stability
-
Plasma Stability: >90% intact after 72h in human plasma (37°C).
-
Oxidative Resistance: No degradation in 10 mM H₂O₂ (24h).
-
Lyophilization Tolerance: Retains activity after 5 freeze-thaw cycles.
In Vivo Performance
Rat pharmacokinetic studies of a ¹²⁵I-labeled TCO-PEG36-acid conjugate show:
-
Half-life (t₁/₂): 14.2 h (IV), 9.8 h (SC)
-
Clearance: 0.32 L/h/kg
-
Volume of Distribution: 2.1 L/kg
The extended circulation time enables sustained target engagement, with <2% renal excretion observed over 48h.
Future Directions and Challenges
Synthetic Innovations
-
Enantioselective Synthesis: Catalytic asymmetric methods to produce (R)-TCO variants for improved tetrazine kinetics .
-
Branching Strategies: Star-shaped PEG architectures to enhance multivalent binding.
Therapeutic Expansion
-
Gene Editing: Conjugation to CRISPR-Cas9 guides for targeted delivery (in vitro efficacy shown at 50 nM).
-
Antibody-Drug Conjugates (ADCs): Replacement of traditional maleimide linkers to improve plasma stability.
Challenges remain in batch-to-batch reproducibility of PEG chain lengths and scaling production to meet clinical demands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume